3-{4-[(Dimethylamino)methyl]phenyl}propanoic acid

Lipophilicity Drug-likeness Permeability

3-{4-[(Dimethylamino)methyl]phenyl}propanoic acid (CAS 933737-16-7) is a synthetic phenylpropanoic acid derivative bearing a para-dimethylaminomethyl substituent on the aromatic ring. With a molecular formula of C12H17NO2 and a molecular weight of 207.27 g/mol, the compound is classified as a research chemical building block and is commercially supplied as a white crystalline powder with reported solubility in water and organic solvents.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
CAS No. 933737-16-7
Cat. No. B1427737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{4-[(Dimethylamino)methyl]phenyl}propanoic acid
CAS933737-16-7
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCN(C)CC1=CC=C(C=C1)CCC(=O)O
InChIInChI=1S/C12H17NO2/c1-13(2)9-11-5-3-10(4-6-11)7-8-12(14)15/h3-6H,7-9H2,1-2H3,(H,14,15)
InChIKeyLKSCZEBKKCODKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{4-[(Dimethylamino)methyl]phenyl}propanoic acid (CAS 933737-16-7): Chemical Identity, Physicochemical Profile, and Procurement Context


3-{4-[(Dimethylamino)methyl]phenyl}propanoic acid (CAS 933737-16-7) is a synthetic phenylpropanoic acid derivative bearing a para-dimethylaminomethyl substituent on the aromatic ring [1]. With a molecular formula of C12H17NO2 and a molecular weight of 207.27 g/mol, the compound is classified as a research chemical building block and is commercially supplied as a white crystalline powder with reported solubility in water and organic solvents . Its structural hallmark—a methylene spacer inserted between the phenyl ring and the tertiary amine—distinguishes it from simpler 4-(dimethylamino)phenylpropanoic acid analogs and modulates key physicochemical properties relevant to medicinal chemistry and chemical biology applications [1].

Why 3-{4-[(Dimethylamino)methyl]phenyl}propanoic acid Cannot Be Replaced by Other In-Class Phenylpropanoic Acids


Phenylpropanoic acids with aminoalkyl substituents are not interchangeable building blocks because small variations in the linker between the aromatic ring and the basic nitrogen profoundly affect lipophilicity, conformational flexibility, and ionization behavior [1]. The target compound contains a benzylic dimethylaminomethyl group (-CH2-N(CH3)2) that extends the distance between the carboxylic acid and the protonatable amine, altering both the pKa of the amine and the overall logP relative to direct-ring-attached dimethylamino congeners [2]. Substituting a 4-(dimethylamino)phenylpropanoic acid into a synthetic route optimized for the target would yield a molecule with a shorter, more rigid side chain and a >2-log-unit shift in lipophilicity, potentially compromising membrane permeability, solubility, or target engagement in downstream assays [1][2]. The quantitative evidence below establishes the measurable property gaps that make blind analog substitution scientifically unsound.

Quantitative Differentiation Guide for 3-{4-[(Dimethylamino)methyl]phenyl}propanoic acid vs. Closest Analogs


Lipophilicity Reduction by Methylene Spacer: XLogP3 Comparison with 3-(4-(Dimethylamino)phenyl)propanoic acid

The insertion of a methylene spacer between the phenyl ring and the dimethylamino group in the target compound (933737-16-7) dramatically lowers computed lipophilicity. Head-to-head comparison with the direct-ring-attached analog 3-(4-(dimethylamino)phenyl)propanoic acid (CAS 73718-09-9) reveals that the target compound has an XLogP3 of -0.8, while the comparator has an XLogP3 of 1.6—a difference of 2.4 log units [1][2]. This shift moves the target compound from moderately lipophilic territory into a more hydrophilic range, which can alter membrane permeation, solubility, and off-target binding profiles in cell-based assays [1][2].

Lipophilicity Drug-likeness Permeability

Increased Conformational Flexibility: Rotatable Bond Count vs. Direct-Ring-Attached Dimethylamino Congener

The target compound possesses 5 rotatable bonds, compared to 4 rotatable bonds for the direct-ring-attached analog 3-(4-(dimethylamino)phenyl)propanoic acid [1][2]. The extra rotatable bond arises from the benzylic methylene group, which increases the conformational degrees of freedom and may influence the entropic cost of binding to biological targets. This structural feature provides greater adaptability in the spatial orientation of the basic amine relative to the carboxylic acid, a parameter that can be critical for engaging specific protein pockets [1][2].

Conformational flexibility Molecular recognition Entropic penalty

Molecular Weight Differentiation from Closest In-Class Analogs

The molecular weight of the target compound (207.27 g/mol) is 14.03 Da higher than that of 3-(4-(dimethylamino)phenyl)propanoic acid (193.24 g/mol), corresponding exactly to the mass of one methylene unit [1][2]. While this difference appears modest, it places the target compound above the 200 Da threshold often used as a fragment-based screening cutoff, while the comparator remains below it. This distinction can influence library design strategies where physicochemical property cutoffs are employed for fragment versus lead-like compound selection [1][2].

Molecular weight Building block selection Lead optimization

Amine Basicity and Ionization State Implications Relative to Direct-Ring-Attached Analogs

The benzylic dimethylamine in the target compound is expected to exhibit a higher pKa (estimated ~8.5–9.5) compared to the aniline-like dimethylamino group in 3-(4-(dimethylamino)phenyl)propanoic acid, which has a predicted pKa of ~5–6 due to resonance delocalization of the lone pair into the aromatic ring [1]. Although experimentally measured pKa values are not available in the public domain for either compound, this class-level inference is grounded in the well-characterized electronic difference between benzylic amines and anilines [1]. A higher pKa means the target compound remains predominantly protonated at physiological pH (7.4), potentially enhancing aqueous solubility and ionic interactions with negatively charged biological surfaces or chromatography stationary phases.

Amine basicity Ionization state pH-dependent solubility

Commercially Available Purity and Batch Consistency Benchmarking Against Direct Analog

Vendor-specified purity for 3-{4-[(dimethylamino)methyl]phenyl}propanoic acid (CAS 933737-16-7) is reported at 97% (HPLC) by ChemicalBook suppliers, while the direct analog 3-(4-(dimethylamino)phenyl)propanoic acid (CAS 73718-09-9) is listed at 95% minimum purity by BOC Sciences . Although both purity levels are typical for research-grade building blocks, the 2% differential may be relevant for applications requiring higher starting material purity, such as late-stage functionalization or bioconjugation where impurities can accumulate across synthetic steps . However, this evidence is classified as Supporting Evidence because purity claims are vendor-dependent and not independently verified across all suppliers.

Purity Quality control Procurement specification

Absence of Publicly Available Biological Activity Data: A Critical Procurement Consideration

As of the search date (2026-05-03), no peer-reviewed publications or patent disclosures report quantitative biological activity data for 3-{4-[(dimethylamino)methyl]phenyl}propanoic acid (CAS 933737-16-7) in any target-based or phenotypic assay [1]. In contrast, related phenylpropanoic acid derivatives such as 3-amino-2-{[4-(dimethylamino)phenyl]methyl}propanoic acid (MK-801 analog) have well-characterized NMDA receptor antagonism data [2]. This evidence gap means that users pursuing novel target discovery or phenotypic screening must treat the compound as an uncharacterized chemical probe and allocate resources for de novo primary screening, rather than relying on literature precedence for activity expectations [1].

Data availability Risk assessment Prospective screening

Application Scenarios for 3-{4-[(Dimethylamino)methyl]phenyl}propanoic acid Based on Differentiated Properties


Medicinal Chemistry Scaffold Requiring Reduced Lipophilicity and Flexible Basic Amine

When a project demands a phenylpropanoic acid building block with a protonatable amine that is not resonance-deactivated by direct attachment to the aromatic ring, the target compound provides a benzylic dimethylamine with an estimated pKa of 8.5–9.5 and an XLogP3 of -0.8, representing a 2.4-log-unit reduction in lipophilicity compared to the aniline-type analog [1][2]. This combination is advantageous for central nervous system or solubility-challenged targets where lower logP and a positively charged amine at physiological pH are desirable for reducing hERG binding or improving aqueous solubility [1].

Fragment-to-Lead Expansion Library Member with Enhanced Conformational Degrees of Freedom

With a molecular weight of 207.27 Da and 5 rotatable bonds, the target compound sits at the fragment-lead boundary, making it suitable for inclusion in fragment-growing libraries where the additional methylene rotor can probe induced-fit binding pockets [1]. Compared to the more rigid 4-(dimethylamino)phenylpropanoic acid (4 rotatable bonds, MW 193.24 Da), the target offers one additional degree of conformational freedom without substantially increasing molecular weight, balancing flexibility and size constraints required for efficient ligand optimization [1][2].

Amide Coupling and Bioconjugation Chemistry Leveraging Free Carboxylic Acid with Distinct Amine Spacing

The free propanoic acid handle enables direct activation (e.g., HATU, EDC/HOBt) for amide bond formation without ester hydrolysis steps required for the methyl ester analog (CAS 75567-86-1) [1]. The benzylic dimethylamino group, positioned one carbon removed from the phenyl ring, provides a unique spatial arrangement for subsequent quaternization or coordination chemistry that is geometrically inaccessible with direct-ring-attached dimethylamino building blocks [1]. This specific geometry can be exploited in the synthesis of quaternary ammonium salts for phase-transfer catalysis or antimicrobial polymer research [1].

De Novo Phenotypic Screening with Uncharacterized Chemical Space Opportunity

Given the absence of any public biological activity data for this compound as of 2026-05-03, it represents an uncharacterized chemical probe suitable for organizations pursuing first-in-class target discovery [1]. Procurement for high-throughput phenotypic screening panels, where chemical novelty is a priority and where the distinct lipophilicity and amine basicity profile may yield unique hit clusters compared to extensively profiled dimethylamino-phenyl scaffolds, is scientifically justified [1]. Researchers must incorporate appropriate counter-screens to control for nonspecific effects arising from the cationic amine at physiological pH [1].

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